molecular formula C19H13F3N2O5 B3013385 5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 890645-13-3

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B3013385
CAS RN: 890645-13-3
M. Wt: 406.317
InChI Key: CRRXNRMTIMZMMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan carboxamide derivatives has been explored in various studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a range of analogues with moderate to good yields . Another study reported the synthesis of a 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system, which involved a Curtius rearrangement and cyclisation of substituted 3-phenylpropenoyl azides . Additionally, the preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was described, providing structural data on this class of antimycobacterial agents .

Molecular Structure Analysis

The molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT) . The structure was found to be triclinic with specific space group parameters, and the study included Hirshfeld surface analysis to understand intermolecular interactions .

Chemical Reactions Analysis

The reactivity of furan carboxamide derivatives has been explored in various contexts. For example, the nucleophilic substitution of methyl 5-nitro-2-furancarboxylate with phenoxides was studied, leading to the preparation of methyl 5-phenoxy-2-furancarboxylates . This reaction showcased the displacement of the nitro group under certain conditions . Another study focused on the optimization of synthetic routes for N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, involving reduction and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are closely related to their molecular structure and the substituents present on the furan ring. The antimicrobial activities of these compounds have been investigated, with some derivatives showing significant activity against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . Computational approaches, including docking studies and molecular dynamics simulations, have validated the interactions of these molecules with bacterial targets . The solid-state molecular structure and packing of these compounds are also crucial for understanding their properties and potential applications .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of compounds with similar structures involves complex procedures, including the use of FT-IR, 1H, and 13C NMR spectroscopy, X-ray powder diffraction (XRPD), and density functional theory (DFT) analyses. These methods are crucial for characterizing the molecular and solid-state structures of such compounds (Rahmani et al., 2017).

  • Molecular Structure Investigations : Advanced spectroscopic and X-ray diffraction techniques are employed to elucidate the complex structures of synthesized compounds, providing insights into their molecular configurations and solid-state packing (Rahmani et al., 2017).

Bioactivities and Pharmacological Potential

  • Anti-Tobacco Mosaic Virus (TMV) Activities : Compounds derived from furan-2-carboxylic acids have shown promising anti-TMV activities, demonstrating the potential for agricultural applications in protecting crops against viral infections (Wu et al., 2018).

  • Antimicrobial and Antioxidant Activities : Derivatives of naphtho[2,1-b]furan-2-carboxamides have been studied for their antimicrobial and antioxidant properties, showcasing their potential in developing new therapeutic agents (Devi et al., 2010).

Antiprotozoal Agents

  • Development of Antiprotozoal Agents : Research into imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines highlights the synthesis of compounds with strong DNA affinities, demonstrating significant in vitro and in vivo activities against trypanosomiasis and malaria, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for drugs, which can have mechanisms of action involving binding to specific proteins or other biological molecules .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and reactivity. It can also include information on safe handling and storage procedures, as well as first aid measures in case of exposure .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and possible modifications to the compound that could be explored .

properties

IUPAC Name

5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O5/c1-28-13-5-6-14(15(10-13)24(26)27)16-7-8-17(29-16)18(25)23-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXNRMTIMZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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